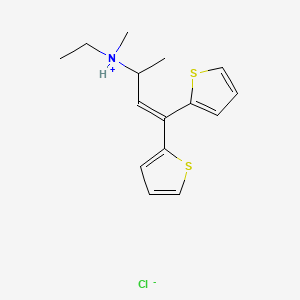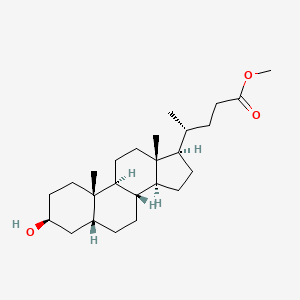
Ethylmethylthiambutene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylmethylthiambutene hydrochloride involves the reaction of N-ethyl-N-methylamine with 3,3-di-2-thienylallyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Ethylmethylthiambutene hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the thiophene rings.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which can be further analyzed for their pharmacological properties .
科学的研究の応用
Ethylmethylthiambutene hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its analgesic properties and potential therapeutic applications in pain management.
Industry: Utilized in the development of new synthetic opioids and related compounds.
作用機序
Ethylmethylthiambutene hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The compound’s interaction with these receptors leads to analgesia and other opioid-related effects .
類似化合物との比較
Similar Compounds
- Dimethylthiambutene
- Diethylthiambutene
- Pyrrolidinylthiambutene
- Piperidylthiambutene
Uniqueness
Ethylmethylthiambutene hydrochloride is unique due to its specific chemical structure, which imparts a higher potency compared to other thiambutene derivatives. Its balanced pharmacokinetic profile and receptor binding affinity make it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
64037-50-9 |
|---|---|
分子式 |
C15H20ClNS2 |
分子量 |
313.9 g/mol |
IUPAC名 |
4,4-dithiophen-2-ylbut-3-en-2-yl-ethyl-methylazanium;chloride |
InChI |
InChI=1S/C15H19NS2.ClH/c1-4-16(3)12(2)11-13(14-7-5-9-17-14)15-8-6-10-18-15;/h5-12H,4H2,1-3H3;1H |
InChIキー |
ISXRXBARLXCMSX-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](C)C(C)C=C(C1=CC=CS1)C2=CC=CS2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)

![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)









![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)
